molecular formula C10H20N2O4 B558308 boc-Glutaminol CAS No. 133565-42-1

boc-Glutaminol

Cat. No. B558308
M. Wt: 232.28 g/mol
InChI Key: UHPHBGOYBNCKNT-ZETCQYMHSA-N
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Description

Boc-Glutaminol, also known as tert-butyl (1S)-4-amino-1-(hydroxymethyl)-4-oxobutylcarbamate, is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is used in proteomics research .


Synthesis Analysis

The synthesis of Boc-Glutaminol involves the use of Boc2O / DMAP . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The systematic name of Boc-Glutaminol is 2-Methyl-2-propanyl [(2S)-5-amino-1-hydroxy-5-oxo-2-pentanyl]carbamate . The InChI code is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 .


Chemical Reactions Analysis

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine .


Physical And Chemical Properties Analysis

Boc-Glutaminol has a density of 1.1±0.1 g/cm3, a boiling point of 466.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 58.8±0.3 cm3, and it has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Neurology (Obsessive-Compulsive Disorder and Glutamatergic Dysfunction) : Several studies indicate the role of glutamatergic dysfunction in the pathophysiology of obsessive-compulsive disorder (OCD). Ketamine, a glutamate receptor antagonist, has been shown to achieve rapid anti-OCD effects in some patients, supporting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013). Other studies have also explored the effectiveness of glutaminergic agents like topiramate and memantine in treatment-resistant OCD (Mowla et al., 2010), (Aboujaoude et al., 2009).

  • Oncology (Cancer Metabolism and Therapy) : Research has broadened to include other nutrients like glutamine in cancer metabolism. Glutamine metabolism and its involvement in tumorigenesis have been explored, with potential applications in cancer therapy (Altman, Stine, & Dang, 2016).

  • Peptide Research (Inhibition of Vitamin K-dependent Carboxylase) : Cyclopentane and cyclohexane-derived analogues of glutamic acid, including those with Boc-protected amino groups, have been studied for their inhibitory activity on vitamin K-dependent carboxylase. These compounds offer insights into the bioactive conformations of synthetic glutamyl substrates (Larue et al., 1997).

  • Nutritional Applications (Cryoprotection and Gastrointestinal Health) : The role of glutamine in nutrition is multifaceted. It's used in semen extenders for its cryoprotective effect in spermatozoa and has shown trophic and cytoprotective effects on intestinal mucosal cells, suggesting potential applications in gastrointestinal disorders (Amirat-Briand et al., 2009), (Ziegler et al., 2000).

Safety And Hazards

Boc-Glutaminol may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Future Directions

Boc-Glutaminol is a product for proteomics research . Its future directions could involve further exploration in this field, although specific future directions are not mentioned in the search results.

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHBGOYBNCKNT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427151
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

boc-Glutaminol

CAS RN

133565-42-1
Record name boc-Glutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Breuning, B Degel, F Schulz… - Journal of medicinal …, 2010 - ACS Publications
… Compounds 4 and 5 were synthesized by Steglich esterification of fumaric acid monoethyl ester with Boc-asparaginol or Boc-glutaminol (Scheme 1). Deprotection with TFA and DPPA-…
Number of citations: 63 pubs.acs.org
D Burg, DV Filippov, R Hermanns… - Bioorganic & medicinal …, 2002 - Elsevier
Elevated levels of glutathione-S-transferase (GST) isoenzymes are found in many tumor cells and are thought to play a role in the onset of multidrug resistance (MDR). To evaluate the …
Number of citations: 99 www.sciencedirect.com
S Bernier - 2007 - dam-oclc.bac-lac.gc.ca
Le but visé par la présente recherche est de faire la synthèse d'inhibiteurs de la glutaminyl (GlnRS), de la glutamyl (GluRS) et de l'aspartyl-ARNt synthétase (AspRS). Le design des …
Number of citations: 2 dam-oclc.bac-lac.gc.ca

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